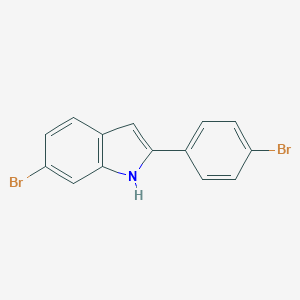

6-Bromo-2-(4-bromophenyl)-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2-(4-bromophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJZRKBSYWJRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535834 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-96-9 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-(4-bromophenyl)-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of halogen substituents, particularly bromine, onto the indole scaffold can significantly modulate a compound's physicochemical properties and biological activity.[3][4] Brominated indoles have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 6-Bromo-2-(4-bromophenyl)-1H-indole, a molecule of interest for drug discovery and development professionals. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental protocol, and outline a rigorous analytical workflow for structural confirmation and purity assessment.

Introduction: The Strategic Importance of Brominated 2-Arylindoles

The 2-arylindole scaffold is a privileged structure in drug discovery, offering a versatile platform for therapeutic design. The strategic placement of bromine atoms on both the indole ring and the 2-phenyl substituent, as in 6-Bromo-2-(4-bromophenyl)-1H-indole, serves multiple purposes. The bromine atoms can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.

The title compound is of significant interest due to the established biological activities of related brominated indoles. Marine organisms, for instance, are a rich source of brominated indoles that have been shown to act as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes.[6] Furthermore, the anti-inflammatory properties of simple brominated indoles have been well-documented.[5] This technical guide aims to provide researchers with a robust and reliable method to access 6-Bromo-2-(4-bromophenyl)-1H-indole, thereby facilitating further investigation into its therapeutic potential.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly effective method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[7][8] This reaction proceeds through a series of well-defined steps, making it a reliable and predictable synthetic route.[9]

Mechanistic Rationale

The causality behind the Fischer indole synthesis lies in a sequence of acid-catalyzed transformations:

-

Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine with 4'-bromoacetophenone to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization.

-

Elimination: Finally, the elimination of ammonia results in the formation of the stable, aromatic indole ring.

This mechanistic pathway provides a self-validating system, as the successful formation of the indole product is a direct consequence of this well-established cascade of reactions.

Figure 1: Mechanistic workflow of the Fischer Indole Synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for monitoring reaction progress.

Step 1: Synthesis of (4-bromophenyl)hydrazine hydrochloride

This is a standard procedure for the preparation of the hydrazine precursor from the corresponding aniline.

-

To a stirred solution of 4-bromoaniline (1.0 eq) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated (4-bromophenyl)hydrazine hydrochloride by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

-

Combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid like zinc chloride.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial formation of the hydrazone can be observed, followed by its conversion to the indole.

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice-water and collect the resulting solid.

-

Wash the crude product with water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 6-Bromo-2-(4-bromophenyl)-1H-indole.

Characterization and Data Interpretation

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Figure 2: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indole ring.

-

The N-H proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

The protons on the 6-bromo-substituted indole ring will exhibit a specific splitting pattern. The proton at C7 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet.

-

The protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

The proton at C3 of the indole ring will be a singlet.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

-

The spectrum will show 14 distinct carbon signals.

-

The carbons bearing bromine atoms (C6 and C4') will be shifted to a characteristic range.

-

The quaternary carbons of the indole ring (C2, C3a, C7a) and the ipso-carbon of the phenyl ring will also be identifiable.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive confirmation of the presence of both bromine atoms.

-

The molecular ion peak (M+) should correspond to the molecular weight of C₁₄H₉Br₂N (351.04 g/mol ).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

A sharp absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

The C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Summary of Key Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₄H₉Br₂N |

| Molecular Weight | 351.04 g/mol [10] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Signals corresponding to aromatic protons and a downfield N-H singlet. |

| ¹³C NMR | 14 distinct carbon signals. |

| Mass Spectrum | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| FT-IR (cm⁻¹) | ~3350 (N-H stretch), >3000 (Ar C-H stretch), 1450-1600 (Ar C=C stretch). |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 6-Bromo-2-(4-bromophenyl)-1H-indole. By leveraging the robust and well-understood Fischer indole synthesis, researchers can reliably access this important molecule. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its further investigation in drug discovery and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the synthesis and analysis of a wide range of substituted indole derivatives.

References

-

Fiveable. (n.d.). Brominated Indoles Definition. Retrieved from [Link]

-

Dandia, A., et al. (2012). Biomedical Importance of Indoles. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Retrieved from [Link]

-

Southern Cross University. (n.d.). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [researchportal.scu.edu.au]

- 6. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scbt.com [scbt.com]

Spectroscopic Blueprint of a Di-Brominated Indole: A Technical Guide to the Analysis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Introduction: The Structural Significance of 6-Bromo-2-(4-bromophenyl)-1H-indole

In the landscape of medicinal chemistry and materials science, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and geometric structure make it a privileged core in a multitude of biologically active compounds and functional materials. The strategic placement of halogen atoms, such as bromine, onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

6-Bromo-2-(4-bromophenyl)-1H-indole (C₁₄H₉Br₂N, Molar Mass: 351.04 g/mol ) is a molecule of significant interest, featuring two bromine atoms at distinct positions on its aryl and indole rings.[1] This di-bromination pattern presents a unique spectroscopic signature. A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and for understanding its behavior in biological and material systems. This guide provides an in-depth exploration of the expected spectroscopic characteristics of this compound, offering a predictive blueprint for researchers and a framework for its empirical analysis. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to this specific molecular architecture.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the indole ring system and the attached phenyl group is crucial for assigning signals in NMR spectroscopy.

Caption: Molecular structure and numbering of 6-Bromo-2-(4-bromophenyl)-1H-indole.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) should be dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 6-Bromo-2-(4-bromophenyl)-1H-indole would exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the N-H proton. The presence of two bromine atoms will influence the chemical shifts of nearby protons through their electron-withdrawing inductive effects.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| NH -1 | 8.5 - 9.5 | broad singlet (br s) | - | The N-H proton of the indole ring is typically broad due to quadrupole broadening from the nitrogen atom and will be downfield. |

| H -7 | 7.8 - 8.0 | doublet (d) | ~1.5 | This proton is ortho to the indole nitrogen and will show a small coupling to H-5. |

| H -5 | 7.3 - 7.5 | doublet of doublets (dd) | ~8.5, ~1.5 | Coupled to both H-4 (ortho) and H-7 (meta). |

| H -4 | 7.5 - 7.7 | doublet (d) | ~8.5 | Coupled to H-5 (ortho). |

| H -3 | 6.8 - 7.0 | singlet (s) | - | This proton is on the five-membered ring and adjacent to a carbon with no protons, hence it appears as a singlet. |

| H -2', H -6' | 7.6 - 7.8 | doublet (d) | ~8.5 | These protons are ortho to the C-Br bond on the phenyl ring and will be equivalent. They are coupled to H-3' and H-5'. |

| H -3', H -5' | 7.5 - 7.7 | doublet (d) | ~8.5 | These protons are meta to the C-Br bond on the phenyl ring and will be equivalent. They are coupled to H-2' and H-6'. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol

The ¹³C NMR spectrum would typically be recorded at 100 or 125 MHz on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show 14 distinct signals for the 14 carbon atoms in the molecule, as they are all expected to be chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the rings.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 138 - 142 | Carbon of the indole ring attached to the phenyl group. |

| C-3 | 100 - 105 | Carbon on the five-membered ring, typically upfield. |

| C-3a | 128 - 132 | Bridgehead carbon of the indole ring. |

| C-4 | 122 - 126 | Aromatic carbon on the indole ring. |

| C-5 | 120 - 124 | Aromatic carbon on the indole ring. |

| C-6 | 115 - 120 | Carbon attached to bromine, its chemical shift is influenced by the heavy atom effect. |

| C-7 | 112 - 116 | Aromatic carbon on the indole ring. |

| C-7a | 135 - 139 | Bridgehead carbon of the indole ring. |

| C-1' | 130 - 134 | Carbon of the phenyl ring attached to the indole. |

| C-2', C-6' | 128 - 132 | Aromatic carbons on the phenyl ring. |

| C-3', C-5' | 131 - 135 | Aromatic carbons on the phenyl ring. |

| C-4' | 121 - 125 | Carbon attached to bromine on the phenyl ring. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol

A high-resolution mass spectrum could be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These "soft" ionization techniques are likely to show the molecular ion peak with high intensity.

Predicted Mass Spectrum and Interpretation

A key feature in the mass spectrum of 6-Bromo-2-(4-bromophenyl)-1H-indole will be the isotopic pattern of the molecular ion, which arises from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks:

-

[M]⁺: Containing two ⁷⁹Br atoms (m/z ≈ 350)

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (m/z ≈ 352)

-

[M+4]⁺: Containing two ⁸¹Br atoms (m/z ≈ 354)

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Predicted Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 6-Bromo-2-(4-bromophenyl)-1H-indole in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide valuable information about the key functional groups in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (indole) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

The N-H stretching vibration is particularly diagnostic for the indole ring. The presence of strong absorptions in the aromatic C=C stretching region confirms the presence of the benzene and indole rings.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-2-(4-bromophenyl)-1H-indole. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers are better equipped to confirm the synthesis of this molecule, assess its purity, and embark on further studies of its properties and applications. The principles and methodologies outlined herein serve as a robust framework for the empirical spectroscopic investigation of this and related halogenated indole compounds.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3485.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-bromophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic introduction of halogen atoms, such as bromine, can profoundly modulate a molecule's physicochemical properties, often enhancing its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 6-Bromo-2-(4-bromophenyl)-1H-indole, a halogenated indole derivative with potential applications in drug discovery. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogs to provide a robust predictive profile of its properties and potential. This guide will delve into its synthesis, physicochemical characteristics, and prospective biological activities, offering valuable insights for researchers engaged in the exploration of novel indole-based therapeutics. The indole framework is a recurring motif in a multitude of biologically active compounds, and its derivatives have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[1][[“]][3]

Molecular Structure and Properties

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2-(4-bromophenyl)-1H-indole | N/A |

| CAS Number | 28718-96-9 | [4] |

| Molecular Formula | C₁₄H₉Br₂N | [4] |

| Molecular Weight | 351.04 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1)Br)C2=C(NC3=C2C=C(C=C3)Br)C | N/A |

Predicted Physicochemical Properties:

While experimental data for 6-Bromo-2-(4-bromophenyl)-1H-indole is limited, the following properties are predicted based on its structure and data from analogous compounds such as 2-(4-bromophenyl)-1H-indole.[5]

| Property | Predicted Value | Basis of Prediction |

| Melting Point | >200 °C | Increased molecular weight and intermolecular forces due to two bromine atoms compared to related structures. |

| Boiling Point | ~450-500 °C at 760 mmHg | Extrapolated from the boiling point of 2-(4-bromophenyl)-1H-indole (437.3°C at 760 mmHg).[5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar aromatic structure and the presence of two bromine atoms suggest high lipophilicity. |

| LogP | > 5 | The addition of a second bromine atom is expected to significantly increase the octanol-water partition coefficient compared to 2-(4-bromophenyl)-1H-indole (XLogP3: 4.5).[6] |

Synthesis and Characterization

A plausible synthetic route to 6-Bromo-2-(4-bromophenyl)-1H-indole is the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.

Proposed Synthesis Workflow

Caption: Proposed Fischer indole synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole.

Experimental Protocol

-

Hydrazone Formation:

-

To a solution of 4-bromophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

-

Add 1-(4-bromophenyl)ethan-1-one (1.0 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting materials.

-

The resulting hydrazone intermediate may precipitate from the solution and can be isolated by filtration.

-

-

Indolization:

-

Suspend the isolated hydrazone in a suitable high-boiling solvent such as toluene or xylene.

-

Add a Lewis acid catalyst, for example, zinc chloride (ZnCl₂) or a protic acid like polyphosphoric acid (PPA).

-

Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Bromo-2-(4-bromophenyl)-1H-indole as a solid.

-

Spectroscopic Analysis (Predicted)

The following spectroscopic characteristics are predicted for 6-Bromo-2-(4-bromophenyl)-1H-indole based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Indolic N-H: A broad singlet is expected in the downfield region, typically between δ 11.0 and 12.0 ppm.

-

Aromatic Protons:

-

The protons on the 4-bromophenyl ring will likely appear as two doublets in the range of δ 7.5-7.8 ppm, integrating to 2H each, with a characteristic ortho-coupling constant (J ≈ 8.5 Hz).

-

The protons on the 6-bromoindole core will exhibit a more complex pattern. The H-7 proton is expected to be a doublet around δ 7.6-7.8 ppm. The H-5 proton will likely be a doublet of doublets due to coupling with H-4 and H-7 (if present), appearing around δ 7.2-7.4 ppm. The H-4 proton should appear as a doublet around δ 7.4-7.6 ppm. The H-3 proton is expected to be a singlet or a narrow triplet (due to long-range coupling) in the region of δ 6.5-7.0 ppm.

-

¹³C NMR Spectroscopy

-

Aromatic Carbons: A complex set of signals is expected in the aromatic region (δ 110-140 ppm). The carbon atoms attached to bromine (C-6 and C-4') will be significantly shifted. The quaternary carbons of the indole ring (C-2, C-3a, C-7a) will also be present in this region.

-

C-Br Carbons: The signals for the carbons directly bonded to bromine are anticipated to be in the range of δ 115-125 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to medium absorption band is expected around 3400-3500 cm⁻¹, characteristic of the indole N-H stretch.

-

C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

-

C=C Aromatic Skeletal Vibrations: Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band around 1300-1350 cm⁻¹.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) should appear at m/z 349, 351, and 353 in an approximate 1:2:1 ratio, corresponding to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Potential Biological Activity and Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of brominated indole derivatives.[[“]][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The presence of the 4-bromophenyl moiety at the 2-position of the indole core is a common feature in many kinase inhibitors. It is plausible that 6-Bromo-2-(4-bromophenyl)-1H-indole could exhibit activity against various cancer cell lines, and this warrants further investigation.

Antimicrobial Activity

Bromoindole alkaloids isolated from marine organisms are well-known for their antimicrobial properties.[1][3] Synthetic 6-bromoindole derivatives have also been shown to possess antibacterial and antifungal activity.[1][9] The proposed mechanism of action often involves membrane disruption or the inhibition of essential cellular processes. Therefore, 6-Bromo-2-(4-bromophenyl)-1H-indole represents a promising scaffold for the development of novel antimicrobial agents.

Potential Mechanism of Action (Hypothetical)

Caption: Hypothetical mechanism of anticancer activity via protein kinase inhibition.

Conclusion

6-Bromo-2-(4-bromophenyl)-1H-indole is a structurally intriguing molecule with significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. While direct experimental data is currently sparse, this guide provides a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic route, and its likely biological activities based on a wealth of information from closely related analogs. The insights presented herein are intended to serve as a valuable resource for researchers, stimulating further investigation into this promising compound and its derivatives. The established synthetic methodologies and the predictable spectroscopic signatures should facilitate its synthesis and characterization, paving the way for its biological evaluation and the potential development of novel therapeutic agents.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3057-3065. Retrieved from [Link]

-

Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 24(18), 3342. Retrieved from [Link]

-

Wang, L., et al. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 25(1), 193. Retrieved from [Link]

-

Serafimova, R., et al. (2012). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Bioorganic & Medicinal Chemistry, 20(1), 185-197. Retrieved from [Link]

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]-one_From_6-Bromo2-O-_Aminophenyl-31-benzoxazin-43h-one)

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR. Retrieved from [Link]

-

Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2016). Anti-ovarian and anti-breast cancers with dual topoisomerase ii/braf600e inhibitors activities of some substituted indole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 1-8. Retrieved from [Link]

-

Golani, P., et al. (2017). Novel 5-(4-bromophenyl)-1,3-oxazole derivatives: Synthesis, Characterization, Docking and Evaluation of in vitro Anticancer Activity. International Journal of Pharmaceutical Sciences and Research, 8(9), 3743-3751. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N H Br. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Patil, S., et al. (2012). Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone. Journal of Chemical and Pharmaceutical Research, 4(1), 124-127. Retrieved from [Link]

-

RCSB PDB. (2005). BRY Ligand Summary Page. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. Retrieved from [Link]

-

RCSB PDB. (2020). 6P05: Bromodomain-containing protein 4 (BRD4) bromodomain 1 (BD1) complexed with compound 27. Retrieved from [Link]

-

RCSB PDB. (2020). 6VIW: BRD4_Bromodomain1 complex with pyrrolopyridone compound 18. Retrieved from [Link]

-

Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry, 60B, 1211-1214. Retrieved from [Link]

-

RCSB PDB. (2019). 6MAU: Crystal structure of human BRD4(1) in complex with CN210 (compound 19). Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-BROMO-1-METHYL-9H-PYRIDO[3,4-b]INDOLE, HYDROBROMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indole. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole. Retrieved from [Link]

-

RCSB PDB. (2019). 6U04: Crystal structure of human BRPF1 PZP bound to histone H3 tail. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

Sources

- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. mediresonline.org [mediresonline.org]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone | Semantic Scholar [semanticscholar.org]

The Strategic Synthesis and Application of Bromo-Substituted Indoles: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds. The strategic introduction of bromine atoms onto this privileged scaffold offers a powerful tool for modulating physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of bromo-substituted indoles. We will explore key synthetic methodologies, from classical electrophilic bromination to modern transition-metal-catalyzed and electrochemical approaches, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will delve into the critical role of bromoindoles in drug discovery, with a particular focus on their application as anticancer agents and inhibitors of Glycogen Synthase Kinase-3 (GSK-3), supported by structure-activity relationship (SAR) analysis.

The Significance of Bromine in Indole-Based Drug Design

The indole scaffold is prevalent in numerous natural products and pharmaceuticals.[1] The introduction of a bromine atom can profoundly influence a molecule's properties in several ways advantageous for drug development:

-

Modulation of Electronic Properties: Bromine is an electron-withdrawing group that can alter the electron density of the indole ring, influencing its reactivity and interactions with biological targets.

-

Increased Lipophilicity: The incorporation of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic profiles.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in biological macromolecules. This can lead to enhanced binding affinity and selectivity for a target protein.[2]

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.

-

Synthetic Handle: A bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for SAR studies.[1]

Synthetic Methodologies for Bromo-Substituted Indoles

The regioselective introduction of bromine onto the indole ring is a critical aspect of synthesizing novel drug candidates. Several methodologies have been developed, each with its own advantages and limitations.

Electrophilic Bromination

Electrophilic aromatic substitution is a classical and widely used method for the bromination of indoles.[3] The electron-rich nature of the indole ring makes it susceptible to attack by electrophilic bromine sources.

The reaction typically proceeds through the formation of a bromonium ion intermediate, followed by deprotonation to restore aromaticity. The regioselectivity is influenced by the reaction conditions and the substituents on the indole ring.

Sources

initial synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

An In-depth Technical Guide to the Initial Synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining 6-Bromo-2-(4-bromophenyl)-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The 2-arylindole motif is a privileged structure found in numerous biologically active compounds.[1] This document explores and contrasts classical and modern synthetic methodologies, including the foundational Fischer Indole Synthesis and contemporary palladium-catalyzed cross-coupling reactions. Each section offers a detailed examination of the reaction's principles, step-by-step experimental protocols, and mechanistic insights. The guide is intended for researchers, chemists, and professionals in drug development, providing the technical depth required to make informed decisions on synthetic strategy selection.

Introduction and Retrosynthetic Analysis

The synthesis of multi-substituted indoles is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in pharmaceuticals and functional materials.[2] The target molecule, 6-Bromo-2-(4-bromophenyl)-1H-indole, features two key points of substitution on the indole core, making its regioselective synthesis a challenge that highlights the evolution of synthetic organic chemistry. The bromine atoms on both phenyl rings serve as versatile handles for further functionalization, making this molecule a valuable intermediate for library synthesis in drug discovery programs.

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of this guide:

-

Indole Ring Formation Strategy (e.g., Fischer Synthesis): This classical approach involves constructing the indole ring from acyclic precursors that already contain the necessary phenyl and bromophenyl fragments. This strategy is powerful but can present challenges in controlling regiochemistry.

-

C2-Aryl Bond Formation Strategy (e.g., Palladium Catalysis): This modern approach begins with a pre-formed 6-bromoindole core, followed by the strategic formation of the C-C bond at the C2 position. This method often provides superior regiocontrol and milder reaction conditions.

Caption: Retrosynthetic analysis of 6-Bromo-2-(4-bromophenyl)-1H-indole.

Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3]

Principle and Rationale

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4]

For the synthesis of 6-Bromo-2-(4-bromophenyl)-1H-indole, the required starting materials would be (3-bromophenyl)hydrazine and 1-(4-bromophenyl)ethanone .

Causality Behind Experimental Choices:

-

(3-Bromophenyl)hydrazine: The position of the bromine atom on the hydrazine dictates its final position on the indole's benzene ring. A 3-bromo substituent can lead to cyclization at either the C2 or C6 position of the aniline ring. This often results in a mixture of 4-bromo and 6-bromoindole regioisomers, which is a significant drawback of this approach for synthesizing a single, pure isomer. The regiochemical outcome is influenced by steric and electronic factors of the substituents and the acid catalyst used.

-

1-(4-Bromophenyl)ethanone: This ketone provides the atoms that will become C2 and C3 of the indole ring. The 4-bromophenyl group is installed directly at the C2 position.

-

Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are required to catalyze the key rearrangement and cyclization steps.[5] Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a high-boiling solvent.

Mechanistic Pathway

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Experimental Protocol (Hypothetical)

This protocol is illustrative of the general method. Due to the high potential for regioisomer formation, extensive chromatographic purification would be required.

-

Hydrazone Formation: To a solution of (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature. Add 1-(4-bromophenyl)ethanone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the formation of the hydrazone precipitate by TLC.

-

Cool the mixture to room temperature and filter the solid hydrazone. Wash the solid with cold ethanol and dry under vacuum.

-

Indolization: Add the dried hydrazone (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) at 80-100 °C under a nitrogen atmosphere.

-

Increase the temperature to 120-140 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 8-9.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from the 4-bromo byproduct.

Synthetic Strategy II: Palladium-Catalyzed C-H Arylation

Direct C-H bond activation is a powerful and atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalization of starting materials.[1] The C2 position of the indole nucleus is particularly susceptible to electrophilic palladation, enabling its direct arylation.[6]

Principle and Rationale

This approach involves the reaction of a 6-bromoindole substrate with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle typically involves C-H activation of the indole, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the product and regenerate the catalyst.

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis begins with commercially available or readily synthesized 6-bromoindole.[7] The arylating agent is typically an aryl halide like 1-bromo-4-iodobenzene or 4-bromoiodobenzene. The iodide is more reactive in the oxidative addition step.

-

Catalyst System: A palladium(II) salt like Pd(OAc)₂ is a common precatalyst. A phosphine ligand (e.g., dicyclohexylphosphino-biphenyl) is often required to stabilize the palladium species and facilitate the catalytic cycle.[6]

-

Base: A base, such as potassium carbonate or cesium carbonate, is crucial. It is believed to act as a proton shuttle in the C-H activation step, which is often the rate-determining step.

Experimental Workflow

Caption: Workflow for direct C-H arylation of 6-bromoindole.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk tube, add 6-bromoindole (1.0 eq), 4-bromoiodobenzene (1.2 eq), palladium(II) acetate (5 mol%), 2-(dicyclohexylphosphino)biphenyl (10 mol%), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-(4-bromophenyl)-1H-indole.

Synthetic Strategy III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and versatile palladium-catalyzed cross-coupling reactions, forming a C-C bond between an organoboron species and an organic halide or triflate.[8][9] Its high functional group tolerance and generally mild conditions make it a workhorse in pharmaceutical chemistry.

Principle and Rationale

This strategy requires the synthesis of a pre-functionalized indole, specifically 2,6-dibromo-1H-indole, which is then coupled with 4-bromophenylboronic acid. The difference in reactivity between the C2-Br and C6-Br bonds on the indole ring allows for regioselective coupling. The C2 position is more electron-deficient and sterically accessible, making the C2-Br bond more susceptible to oxidative addition by the palladium catalyst.

Causality Behind Experimental Choices:

-

Substrate Synthesis: The synthesis requires an initial bromination of 6-bromoindole at the C2 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

-

Coupling Partners: 2,6-dibromo-1H-indole serves as the electrophile, and 4-bromophenylboronic acid is the nucleophilic partner. Boronic acids are advantageous due to their stability to air and moisture.[10]

-

Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is used. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.

-

Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8]

Mechanistic Pathway (Suzuki Coupling)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Step A: Synthesis of 2,6-dibromo-1H-indole

-

Dissolve 6-bromoindole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2,6-dibromo-1H-indole.

Step B: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add 2,6-dibromo-1H-indole (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of 2M sodium carbonate (3.0 eq).

-

Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to reflux (around 80-90 °C) under an argon atmosphere for 6-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and add water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography (hexane/ethyl acetate) to isolate 6-Bromo-2-(4-bromophenyl)-1H-indole.

Comparative Analysis and Characterization

The choice of synthetic route depends on factors such as starting material availability, desired purity, scalability, and tolerance for specific reaction conditions.

| Feature | Fischer Indole Synthesis | Direct C-H Arylation | Suzuki-Miyaura Coupling |

| Regioselectivity | Poor to moderate; often yields isomer mixtures. | Excellent for C2 position. | Excellent; controlled by pre-functionalization. |

| Number of Steps | 1-2 steps from commercial materials. | 1-2 steps from 6-bromoindole. | 2-3 steps from 6-bromoindole. |

| Atom Economy | Good; main byproduct is NH₃. | Excellent; avoids pre-functionalization. | Moderate; stoichiometric boron waste. |

| Substrate Scope | Broad, but sensitive to sterics/electronics. | Generally broad, sensitive to directing groups. | Very broad, high functional group tolerance. |

| Key Challenge | Controlling regioselectivity. | Catalyst optimization and cost. | Synthesis of the dibromo-indole intermediate. |

Product Characterization Data

Compound: 6-Bromo-2-(4-bromophenyl)-1H-indole CAS Number: 28718-96-9[11]

| Property | Value |

| Molecular Formula | C₁₄H₉Br₂N[11] |

| Molecular Weight | 351.04 g/mol [11] |

| Appearance | Off-white to light brown solid |

| ¹H NMR (DMSO-d₆) | δ ~11.8 (s, 1H, NH), 7.9-7.4 (m, 8H, Ar-H), 6.8 (s, 1H, H-3) |

| ¹³C NMR (DMSO-d₆) | δ ~138, 137, 132, 131, 129, 127, 122, 121, 116, 115, 100 |

| Mass Spec (EI) | m/z 351, 349, 347 (M⁺, isotopic pattern for Br₂) |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on analogous structures and general chemical principles.)

References

-

Hegedus, L. S.; Allen, G. F.; Waterman, E. L. (1976). Palladium-assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676. [Link]

-

Li, Y., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4783–4788. [Link]

-

Kim, J., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances. [Link]

-

Driver, T. G. (2014). Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[1][12]-fused indole heterocycles. The Journal of Organic Chemistry, 79(6), 2781–2791. [Link]

-

Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][12]-Fused Indole Heterocycles. National Institutes of Health. [Link]

-

Lee, C.-F., et al. (2019). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 17(3), 573-581. [Link]

-

Luo, Y.-G., et al. (2018). Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Organic Letters, 20(21), 6872–6876. [Link]

-

Li, J. J. (2002). Hegedus indole synthesis. Semantic Scholar. [Link]

-

Bielecki, M. (2025). Hegedus Indole Synthesis Type 2. Named Reactions. [Link]

-

Bielecki, M. (2025). Hegedus Indole Synthesis. Named Reactions. [Link]

-

ResearchGate. (n.d.). Hegedus indole synthesis. ResearchGate. [Link]

-

Daugulis, O., et al. (2009). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4935–4938. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Gribble, G. W. (2011). Indole synthesis: a review and proposed classification. Journal of Heterocyclic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry. [Link]

- Google Patents. (2015). CN104292145A - Preparation method of 6-bromoindole derivative.

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1H-indole. PubChem. [Link]

-

National Institutes of Health. (2009). (4-Bromophenyl)(1H-indol-7-yl)methanone. PubMed Central. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

PubChem. (n.d.). 6-Bromo-2-methyl-1h-indole. PubChem. [Link]

-

Banpurkar, A. R., et al. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry. [Link]

-

National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

- Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

Sources

- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. scbt.com [scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Bromo-2-(4-bromophenyl)-1H-indole (CAS Number: 28718-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(4-bromophenyl)-1H-indole, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While extensive biological data on this specific molecule is emerging, the indole scaffold, particularly when substituted with bromine, is a well-established pharmacophore in numerous biologically active compounds. This document consolidates available information on its chemical and physical properties, synthesis, safety considerations, and explores its potential applications in drug discovery and organic synthesis, drawing insights from studies on structurally related compounds.

Introduction: The Significance of the Bromoindole Scaffold

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly bromine, onto the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the presence of a bromine atom at the C6 position and a bromophenyl group at the C2 position of the indole core, as seen in 6-Bromo-2-(4-bromophenyl)-1H-indole, offers multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

Derivatives of bromoindoles have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on the technical properties of 6-Bromo-2-(4-bromophenyl)-1H-indole, providing a foundation for its application in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-2-(4-bromophenyl)-1H-indole is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 28718-96-9 | [5] |

| Molecular Formula | C₁₄H₉Br₂N | [5] |

| Molecular Weight | 351.04 g/mol | [5] |

| Appearance | White to brown powder | [6] |

| Melting Point | 92-96 °C (for 6-Bromoindole) | [6] |

| Boiling Point | 70-75°C at 0.01 mmHg (for 6-Bromoindole) | [6] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | Inferred from general indole solubility |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Air and light sensitive. | [6] |

Note: Some physical properties are listed for the parent compound, 6-Bromoindole, due to the limited availability of specific data for the title compound.

Synthesis and Chemical Reactivity

The synthesis of 2,3-disubstituted indoles, such as 6-Bromo-2-(4-bromophenyl)-1H-indole, can be achieved through various modern organic chemistry methodologies. The Larock indole synthesis is a prominent palladium-catalyzed reaction for constructing such indole cores from an o-haloaniline and a disubstituted alkyne.[3][7]

Proposed Synthetic Pathway: Larock Indole Synthesis

Figure 1. Proposed synthetic workflow for 6-Bromo-2-(4-bromophenyl)-1H-indole via Larock Indole Synthesis.

Experimental Protocol (General, adapted from Larock Indole Synthesis principles): [3][7][8]

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., triphenylphosphine).

-

Add the solvent (e.g., anhydrous N,N-dimethylformamide), followed by the base (e.g., potassium carbonate).

-

Add 2,4-dibromoaniline and 1-bromo-4-ethynylbenzene to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-2-(4-bromophenyl)-1H-indole.

Further Reactivity

The bromine atoms on both the indole and phenyl rings of 6-Bromo-2-(4-bromophenyl)-1H-indole serve as excellent handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery screening.

Figure 2. Synthetic utility of 6-Bromo-2-(4-bromophenyl)-1H-indole in generating diverse chemical libraries.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 6-Bromo-2-(4-bromophenyl)-1H-indole is limited, the broader class of bromoindole derivatives has shown significant promise in several therapeutic areas.

Anticancer Potential

Indole derivatives are a cornerstone of anticancer drug development, with several approved drugs and numerous compounds in clinical trials.[10] The introduction of bromine atoms can enhance the anticancer activity of the indole scaffold. Studies on related bromoindole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][11] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[12] 6-Bromo-2-(4-bromophenyl)-1H-indole represents a valuable starting point for the synthesis of novel anticancer agents.

Antimicrobial and Antibiotic Enhancement

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Bromoindole derivatives have been identified as having intrinsic antimicrobial activity, particularly against Gram-positive bacteria.[3] Some derivatives also exhibit antibiotic-enhancing properties, potentiating the effects of existing antibiotics against resistant Gram-negative bacteria.[3] The proposed mechanism of action involves the permeabilization and depolarization of the bacterial membrane.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain brominated indoles have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNFα).[4] The underlying mechanism may involve the inhibition of the NF-κB signaling pathway.[4]

Spectroscopic Characterization

Structural elucidation of 6-Bromo-2-(4-bromophenyl)-1H-indole and its derivatives relies on standard spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, representative data from related structures can provide expected chemical shifts.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole and phenyl rings, as well as a broad singlet for the N-H proton of the indole.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indole and phenyl rings, with the carbon atoms attached to bromine exhibiting characteristic shifts.[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

Detailed toxicological data for 6-Bromo-2-(4-bromophenyl)-1H-indole is not available. However, based on the safety data for the related compound 6-Bromoindole, the following precautions should be taken:[13][14][15][16]

-

Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields. Use a certified respirator if working with the compound as a powder or in a poorly ventilated area.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light and air.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

6-Bromo-2-(4-bromophenyl)-1H-indole is a valuable chemical intermediate with significant potential for application in drug discovery and materials science. Its dibrominated structure provides multiple avenues for synthetic diversification, allowing for the creation of extensive libraries of novel compounds. While direct biological data for this specific molecule is still emerging, the well-documented activities of related bromoindole derivatives in anticancer, antimicrobial, and anti-inflammatory research highlight the promise of this scaffold. Further investigation into the biological properties of 6-Bromo-2-(4-bromophenyl)-1H-indole and its derivatives is warranted to fully realize its therapeutic potential.

References

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. synarchive.com [synarchive.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 6-Bromo-2-methyl-1h-indole | C9H8BrN | CID 271554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdnisotopes.com [cdnisotopes.com]

molecular weight and formula of 6-Bromo-2-(4-bromophenyl)-1H-indole

A Technical Guide to 6-Bromo-2-(4-bromophenyl)-1H-indole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

6-Bromo-2-(4-bromophenyl)-1H-indole is a halogenated heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of bromine atoms at the C6 and C4' positions provides crucial synthetic handles for diversification, making this molecule a valuable building block for the development of novel therapeutics. This guide offers an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, methods for its structural characterization, and a discussion of its potential applications in drug discovery, particularly in oncology and neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Physicochemical and Structural Properties

6-Bromo-2-(4-bromophenyl)-1H-indole is a fine chemical that serves as a versatile building block for synthesizing more complex compounds.[1] Its core identity is defined by its molecular structure and associated physical properties.

Key Identifiers

A summary of the fundamental properties of the molecule is presented below.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2-(4-bromophenyl)-1H-indole | N/A |

| CAS Number | 28718-96-9 | [1][2][3] |

| Molecular Formula | C₁₄H₉Br₂N | [2][3] |

| Molecular Weight | 351.04 g/mol | [2][3] |

Chemical Structure

The structure consists of a central indole ring system. A bromine atom is substituted at the 6-position of the indole ring, and a 4-bromophenyl group is attached at the 2-position.

Caption: Chemical structure of 6-Bromo-2-(4-bromophenyl)-1H-indole.

Synthesis and Mechanism

The synthesis of 2-arylindoles is a well-established field in organic chemistry. For a molecule like 6-Bromo-2-(4-bromophenyl)-1H-indole, a highly convergent and effective method is the Larock indole synthesis. This palladium-catalyzed heteroannulation reaction is valued for its ability to tolerate a wide range of functional groups and for its efficiency in constructing the indole core from readily available starting materials.

Causality of Method Selection

The Larock indolization is chosen over other classical methods (e.g., Fischer, Bischler) for several key reasons:

-

Convergence: It directly couples an o-haloaniline with a substituted alkyne, bringing together two key fragments of the final molecule in a single, powerful step.

-

Functional Group Tolerance: Modern palladium catalysis, particularly with bulky phosphine ligands like P(tBu)₃, allows the reaction to proceed under mild conditions (e.g., 60-80 °C).[4] This prevents the degradation of sensitive functional groups and avoids the harsh acidic conditions required for methods like the Fischer synthesis.

-

Substrate Availability: The required starting materials, 2,4-dibromoaniline and 1-bromo-4-ethynylbenzene, are commercially available or can be synthesized via standard procedures, making this a practical and scalable approach.

Proposed Synthetic Workflow

The synthesis proceeds via a palladium-catalyzed coupling of 2,4-dibromoaniline with 1-bromo-4-ethynylbenzene.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established Larock indolization procedures for similar substrates.[4]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst Pd[P(tBu)₃]₂ (5-10 mol%).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dibromoaniline (1.0 equiv), 1-bromo-4-ethynylbenzene (1.2-1.5 equiv), and the base, N-Cyclohexyl-N-methylcyclohexanamine (Cy₂NMe, 2.5 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the aniline.

-

Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Bromo-2-(4-bromophenyl)-1H-indole.

Spectroscopic Characterization

Structural verification is paramount. A combination of mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the final product's identity.

Mass Spectrometry (MS)

The most critical self-validating feature of this molecule in mass spectrometry is the isotopic pattern conferred by the two bromine atoms.

-

Mechanism Insight: Electron Ionization (EI) or Electrospray Ionization (ESI) will generate a molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a dibrominated compound, this results in a characteristic triplet of peaks for the molecular ion:

-

M peak: Contains two ⁷⁹Br atoms.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4 peak: Contains two ⁸¹Br atoms.

-

-

Expected Data: The relative intensity of these M, M+2, and M+4 peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. The high-resolution mass spectrum (HRMS) should match the calculated exact mass for C₁₄H₉⁷⁹Br₂N. Fragmentation patterns typical for indole alkaloids may also be observed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the regiochemistry of the substituents.

-

Expertise Insight: The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the molecule's connectivity. The spectra of related bromo-indoles serve as excellent references.[6][7]

-

Expected Spectral Features:

-

Indole NH: A broad singlet typically downfield (>10 ppm), characteristic of the acidic indole proton.

-

Indole Ring Protons (C3, C5, C7): Protons on the indole core will appear in the aromatic region (~6.5-8.0 ppm). The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a singlet or a small doublet.

-

Bromophenyl Ring Protons: The four protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to 2H.

-

| Technique | Expected Data |

| HRMS (ESI+) | Calculated for [C₁₄H₉Br₂N + H]⁺: 351.9280. Found should be within ±5 ppm. |

| MS Isotope Pattern | Triplet peak at m/z ~350, 352, 354 with relative intensity ~1:2:1. |